N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide
Overview
Description
N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C22H21NO3 It is a benzamide derivative characterized by the presence of benzyl, methoxy, and methoxyphenyl groups attached to the benzamide core
Mechanism of Action
Target of Action
N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide is a complex organic compound Benzamides, a class of compounds to which it belongs, have been reported to inhibit the activity of tyrosinase , an enzyme that catalyzes the oxidation of phenols (like tyrosine) and is involved in the production of melanin and other pigments from tyrosine by oxidation.
Mode of Action
Based on its structural similarity to other benzamides, it may interact with its target, tyrosinase, by binding to the active site of the enzyme, thereby inhibiting its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide typically involves the condensation of 3-methoxybenzoic acid with N-benzyl-4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 3-methoxybenzoic acid derivatives.
Reduction: Formation of N-benzyl-3-methoxyaniline derivatives.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-benzylbenzamide: Similar structure but lacks the methoxy groups.
N-(4-methoxyphenyl)benzamide: Similar structure but lacks the benzyl group.
3-methoxybenzamide: Similar structure but lacks the benzyl and 4-methoxyphenyl groups.
Uniqueness
N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide is unique due to the presence of both benzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile intermediate in organic synthesis and its potential biological activities.
Properties
IUPAC Name |
N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-25-20-13-11-19(12-14-20)23(16-17-7-4-3-5-8-17)22(24)18-9-6-10-21(15-18)26-2/h3-15H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLVPBICBJQFTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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